molecular formula C10H10ClF2NO2 B6277414 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2763756-43-8

5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6277414
CAS No.: 2763756-43-8
M. Wt: 249.6
InChI Key:
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Description

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and difluorobenzene.

  • Cyclization Reaction: The benzylamine is cyclized with difluorobenzene to form the tetrahydroisoquinoline core structure.

  • Functional Group Modification: The resulting tetrahydroisoquinoline is then modified to introduce the carboxylic acid group at the 3-position.

  • Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be carried out at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield corresponding ketones or carboxylic acids.

  • Reduction Products: Reduction can produce alcohols or amines.

  • Substitution Products: Substitution reactions can lead to the formation of azides or amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: The non-fluorinated analog.

  • 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline: The compound without the carboxylic acid group.

  • Other fluorinated isoquinolines: Various other fluorinated derivatives of isoquinoline.

Uniqueness: 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atoms enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

Properties

CAS No.

2763756-43-8

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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